

(3-Aminophenyl)(morpholino)methanone: A Technical Guide on a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3-Aminophenyl)
(morpholino)methanone

Cat. No.: B171742

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(3-aminophenyl)(morpholino)methanone**, a pivotal intermediate in the synthesis of targeted therapeutics. The document details its chemical properties, synthesis protocol, and its significant role in the production of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. Furthermore, it elucidates the BTK signaling pathway, the therapeutic target of Ibrutinib, offering valuable context for researchers in oncology and immunology.

Compound Identification and Properties

(3-Aminophenyl)(morpholino)methanone is an organic compound featuring a central phenyl ring substituted with an amino group and a morpholinomethanone moiety. Its chemical structure makes it a versatile building block in medicinal chemistry.

Property	Value	Citations
Molecular Formula	C ₁₁ H ₁₄ N ₂ O ₂	[1]
Molecular Weight	206.24 g/mol	[1]
CAS Number	104775-65-7	[1]
Appearance	White powder	[2]
Storage Temperature	2-8°C	[2]
IUPAC Name	(3-aminophenyl) (morpholino)methanone	[1]

Role as a Key Intermediate in Ibrutinib Synthesis

(3-Aminophenyl)(morpholino)methanone is a crucial precursor in the synthesis of Ibrutinib (marketed as Imbruvica), a potent and irreversible inhibitor of Bruton's tyrosine kinase.[3] Ibrutinib is a targeted therapy approved for the treatment of various B-cell malignancies, including mantle cell lymphoma and chronic lymphocytic leukemia.[3] The primary role of **(3-aminophenyl)(morpholino)methanone** is to serve as a foundational scaffold for constructing a more complex intermediate, 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, which forms the core of the Ibrutinib molecule.[4][5]

Experimental Protocol: Synthesis of (3-Aminophenyl)(morpholino)methanone

The following is a four-step synthesis protocol for **(3-aminophenyl)(morpholino)methanone**, starting from benzotrichloride, as described in the Asian Journal of Chemistry.[1][2]

3.1. Step 1: Nitration of Benzotrichloride to 3-Nitrobenzoic Acid

- **Methodology:** Benzotrichloride is subjected to nitration using a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid). The reaction selectively adds a nitro group at the meta position of the phenyl ring.
- **Outcome:** Formation of 3-nitrobenzoic acid.

3.2. Step 2: Chlorination of 3-Nitrobenzoic Acid to 3-Nitrobenzoyl Chloride

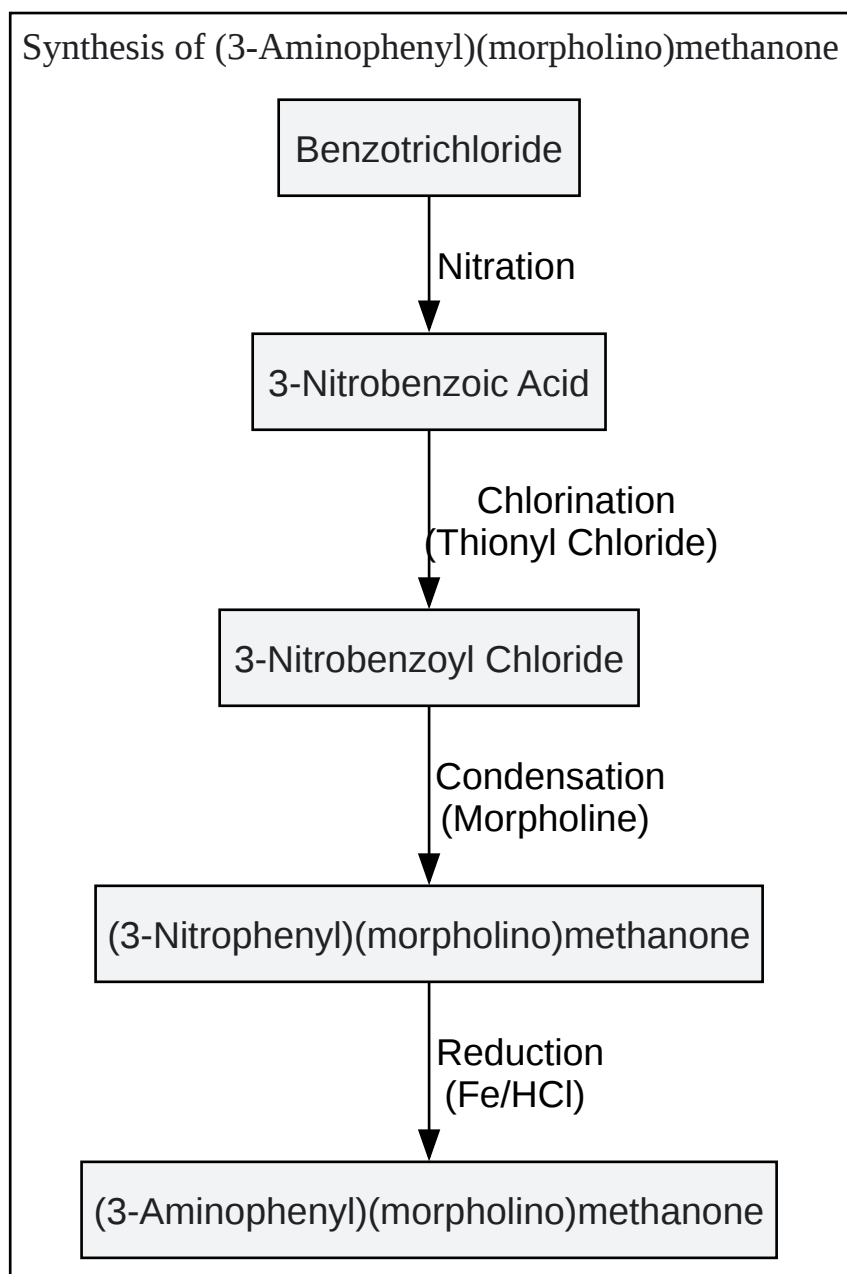
- Methodology: 3-Nitrobenzoic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl_2), to convert the carboxylic acid group into an acyl chloride.
- Outcome: Synthesis of 3-nitrobenzoyl chloride.

3.3. Step 3: Condensation with Morpholine

- Methodology: 3-Nitrobenzoyl chloride is reacted with morpholine. The nitrogen atom of the morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride and displacing the chloride ion.
- Outcome: Formation of (3-nitrophenyl)(morpholino)methanone.

3.4. Step 4: Reduction of the Nitro Group

- Methodology: The nitro group of (3-nitrophenyl)(morpholino)methanone is reduced to an amino group. A common method for this transformation is the use of a metal catalyst, such as iron (Fe) powder, in the presence of an acid like hydrochloric acid (HCl).
- Outcome: Production of the final product, **(3-aminophenyl)(morpholino)methanone**.



[Click to download full resolution via product page](#)

Synthesis workflow for **(3-Aminophenyl)(morpholino)methanone**.

Mechanism of Action of Ibrutinib and the BTK Signaling Pathway

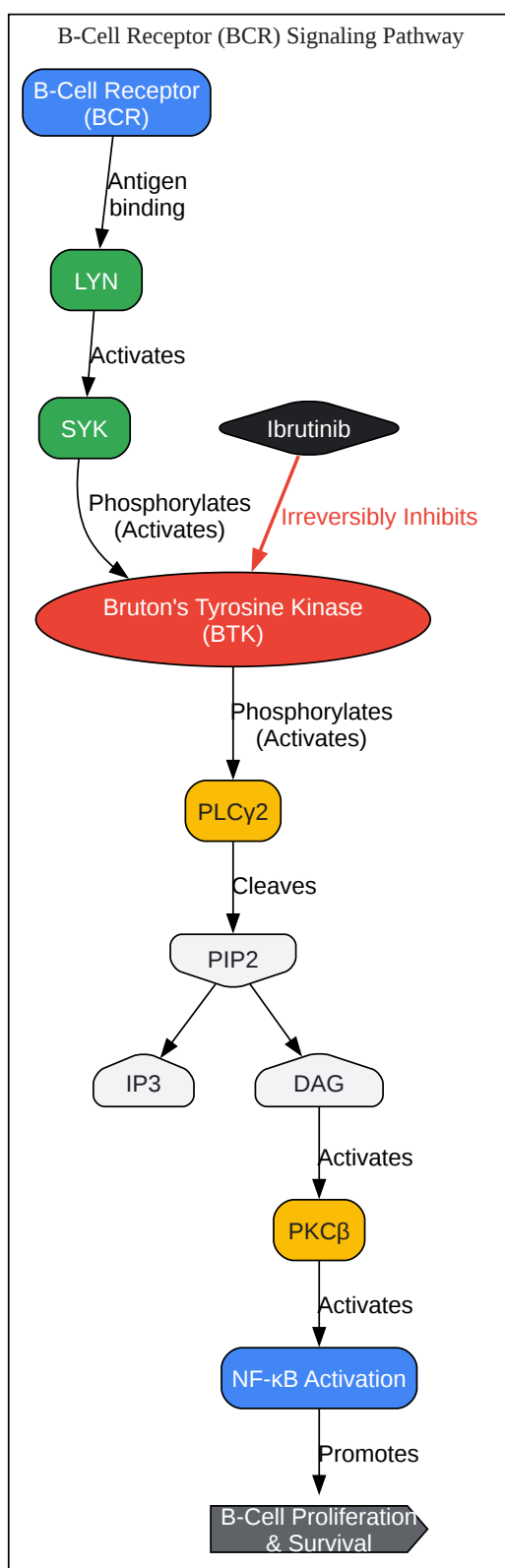
Ibrutinib functions by targeting and irreversibly inhibiting Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[3][6] This pathway is essential

for the proliferation, survival, and trafficking of both normal and malignant B-cells.[1][7]

The BTK Signaling Cascade:

- BCR Activation: The pathway is initiated by the binding of an antigen to the B-cell receptor.
- Upstream Kinase Activity: This binding leads to the activation of upstream tyrosine kinases, such as LYN and SYK.
- BTK Phosphorylation: Activated SYK then phosphorylates and activates BTK.
- Downstream Signaling: BTK, in turn, phosphorylates phospholipase C gamma 2 (PLCγ2).
- Second Messenger Generation: Activated PLCγ2 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
- NF-κB Activation: These second messengers trigger a cascade that ultimately leads to the activation of the transcription factor NF-κB.
- Cellular Response: NF-κB translocates to the nucleus and promotes the expression of genes involved in B-cell proliferation, survival, and differentiation.[8]

Ibrutinib's irreversible binding to a cysteine residue in the active site of BTK effectively blocks this entire cascade, leading to decreased B-cell proliferation and survival.[3]



[Click to download full resolution via product page](#)

The Bruton's tyrosine kinase (BTK) signaling pathway and the inhibitory action of Ibrutinib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. imbruvicahcp.com [imbruvicahcp.com]
- 2. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 3. Ibrutinib - Wikipedia [en.wikipedia.org]
- 4. CN103965201A - Method for synthesizing intermediate 4-amino-3-(4-phenoxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidine of Ibrutinib - Google Patents [patents.google.com]
- 5. jianfengpharma.com [jianfengpharma.com]
- 6. targetedonc.com [targetedonc.com]
- 7. m.youtube.com [m.youtube.com]
- 8. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [(3-Aminophenyl)(morpholino)methanone: A Technical Guide on a Key Pharmaceutical Intermediate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b171742#3-aminophenyl-morpholino-methanone-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com